2-Chloro-5-cyanopyridine-3-boronic acid
Overview
Description
2-Chloro-5-cyanopyridine-3-boronic acid is an organoboron compound with the molecular formula C6H4BClN2O2. It is a derivative of pyridine, featuring a boronic acid group attached to the pyridine ring along with chloro and cyano substituents. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyanopyridine-3-boronic acid typically involves the borylation of 2-chloro-5-cyanopyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate (KOAc) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are generally mild, and the product is obtained in good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyanopyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The chloro and cyano groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents are used.
Substitution: Nucleophiles such as amines or thiols can be employed.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or alkenyl derivatives.
Oxidation: Phenol derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-Chloro-5-cyanopyridine-3-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyanopyridine-3-boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl or alkenyl product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Properties
IUPAC Name |
(2-chloro-5-cyanopyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXTUWQJEBJZEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Cl)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657390 | |
Record name | (2-Chloro-5-cyanopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-96-7 | |
Record name | B-(2-Chloro-5-cyano-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957060-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-5-cyanopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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